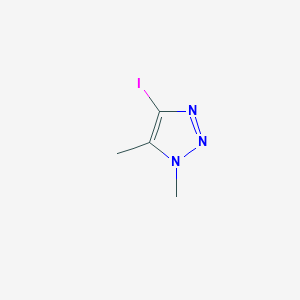
1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine is a chemical compound with the molecular formula C7H11ClF3NO2S. This compound is characterized by the presence of a piperidine ring substituted with chloromethylsulfonyl and trifluoromethyl groups. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is a six-membered ring containing one nitrogen atom.
Chloromethylation: The piperidine ring is first chloromethylated using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The chloromethylated piperidine is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, although these are less common for this compound.
Addition Reactions: The trifluoromethyl group can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less common.
Addition: Electrophiles such as bromine can add to the trifluoromethyl group under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted piperidines.
Oxidation Products: Oxidation can lead to sulfone derivatives.
Addition Products: Addition reactions can yield various trifluoromethylated compounds.
Scientific Research Applications
1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in enzyme inhibition studies.
Industry: The compound is used in the development of specialty chemicals and materials, particularly those requiring fluorinated groups for enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.
Comparison with Similar Compounds
1-(Trifluoromethylsulfonyl)piperidine: Similar structure but lacks the chloromethyl group.
4-(Trifluoromethyl)piperidine: Lacks both the chloromethyl and sulfonyl groups.
1-(Chloromethyl)piperidine: Lacks the trifluoromethyl and sulfonyl groups.
Uniqueness: 1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct reactivity and properties. The combination of these groups makes it a versatile intermediate in synthetic chemistry and a valuable tool in scientific research.
Properties
Molecular Formula |
C7H11ClF3NO2S |
|---|---|
Molecular Weight |
265.68 g/mol |
IUPAC Name |
1-(chloromethylsulfonyl)-4-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H11ClF3NO2S/c8-5-15(13,14)12-3-1-6(2-4-12)7(9,10)11/h6H,1-5H2 |
InChI Key |
PHOBRBJHCGMBFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)S(=O)(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2R)-2-[(oxan-4-yl)formamido]propanoic acid](/img/structure/B13616090.png)

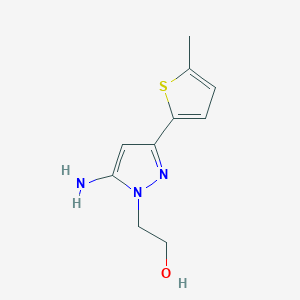
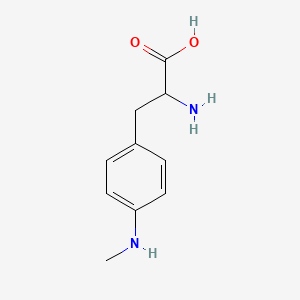
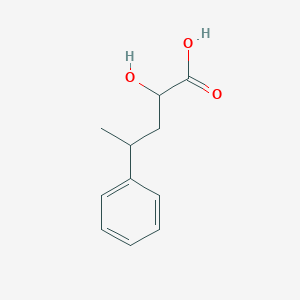

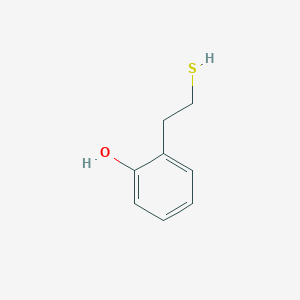
![4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13616129.png)
